molecular formula C13H11ClFN B3341205 4-Chloro-N-(3-fluorobenzyl)aniline CAS No. 1019518-52-5

4-Chloro-N-(3-fluorobenzyl)aniline

Cat. No. B3341205
CAS RN: 1019518-52-5
M. Wt: 235.68 g/mol
InChI Key: RNETVBPXXOXBKH-UHFFFAOYSA-N
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Description

“4-Chloro-N-(3-fluorobenzyl)aniline” is a chemical compound with the molecular formula C13H11ClFNO. It is related to “3-Chloro-4-(3-fluorobenzyloxy)aniline”, which is an intermediate in the synthesis of Lapatinib .

Scientific Research Applications

Practical Synthesis

4-Chloro-N-(3-fluorobenzyl)aniline has been studied for its practical synthesis process. Zhang Qingwen (2011) developed a process for synthesizing 3-chloro-4-(3-fluorobenzyloxy)aniline, featuring cheap and readily available starting materials, robustness, and less waste burden, making it suitable for industrial production (Zhang Qingwen, 2011).

Genotoxic Impurity Determination

Chen Jian-dong et al. (2015) developed a high-performance liquid chromatographic method with fluorimetric detection for determining genotoxic impurities in lapatinib ditosylate, specifically targeting 3-chloro-4-(3-fluorobenzyloxy)-aniline (Chen Jian-dong et al., 2015).

Nonlinear Optical Materials

Revathi et al. (2017) investigated the vibrational analysis of 4-chloro-3-(trifluoromethyl)aniline and related compounds for potential use in Non-Linear Optical (NLO) materials, highlighting their electronic effects on molecular structure (Revathi et al., 2017).

Hydrogenation Studies

Liang Wen-xia (2014) studied the synthesis of 3-Chloro-4-fluoro aniline through hydrogenation, noting high catalytic activity and selectivity, which is crucial for chemical manufacturing (Liang Wen-xia, 2014).

Catalytic Debenzylation Research

M. Studer and H. Blaser (1996) explored the catalytic debenzylation of 4-chloro-N,N-dibenzyl aniline, focusing on factors like catalyst type, solvent, and acid/base modifiers, which are significant for chemical reaction optimization (Studer & Blaser, 1996).

Crystal Structure Analysis

K. V. Rajuna Gowda et al. (2000) determined the crystal structure of N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline, contributing to the understanding of benzylidene anilines, which is essential for material science (Rajuna Gowda et al., 2000).

Optical Limiting Applications

Merin K George et al. (2021) conducted detailed investigations on the linear and nonlinear optical properties of 3‑chloro 4-fluoro aniline for optical limiting applications, showcasing its potential in optical devices (George et al., 2021).

Spectroscopic Properties

E. Buruianǎ et al. (2005) synthesized polyurethane cationomers with anil groups, including 4-chloromethylphenyl (carbamoyloxymethyl-2-hydroxybenzylidene)aniline, for fluorescent properties, essential in spectroscopy and material science (Buruianǎ et al., 2005).

Nonlinear Optical Investigations

Nimmy L. John et al. (2018) studied the structural and nonlinear optical properties of 4-chloro-4′bromobenzylidene aniline, contributing to the development of materials with unique optical properties (John et al., 2018).

Safety and Hazards

“4-Chloro-N-(3-fluorobenzyl)aniline” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed .

properties

IUPAC Name

4-chloro-N-[(3-fluorophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNETVBPXXOXBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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